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Abstract

This technical guide provides a comprehensive overview of the known and extrapolated
physical and chemical properties of 2-Azido-1-(3-fluorophenyl)ethanone. This compound is a
valuable intermediate in synthetic organic chemistry, particularly in the synthesis of nitrogen-
containing heterocyclic compounds with potential applications in medicinal chemistry. Due to
the limited availability of direct experimental data for the meta-fluoro isomer, this guide
leverages data from the closely related and well-characterized para-fluoro isomer, 2-Azido-1-(4-
fluorophenyl)ethanone, to provide a robust predictive profile. The guide includes a detailed,
adaptable synthetic protocol and key safety information.

Chemical Identity and Physical Properties

2-Azido-1-(3-fluorophenyl)ethanone is an organic compound containing an azide functional
group and a fluorine-substituted aromatic ring. Its chemical structure and key identifiers are
presented below. While specific experimental data for some physical properties are not readily
available in the literature, estimations based on its structure and comparison with analogous
compounds are provided.

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source
2-Azido-1-(3-
IUPAC Name -
fluorophenyl)ethanone
CAS Number 848902-19-2 [1]
Molecular Formula CsHeFNsO [1]
Molecular Weight 179.15 g/mol [1]
Table 2: Predicted and Extrapolated Physical Properties
Property Predicted Value Notes
Expected to be a low-melting
Melting Point Not available solid or oil at room
temperature.
N ) ] Likely to decompose upon
Boiling Point Not available ) )
heating to high temperatures.
) Based on the density of the 4-
Density ~1.5 g/cm3 ]
fluoro isomer (1.501 g/cm3).[2]
Soluble in common organic Based on the synthesis
Solubility solvents (e.g., acetonitrile, protocol for the 4-fluoro isomer.
diethyl ether, ethyl acetate). [2][3]
Colorless to pale yellow solid
Appearance -

or oil.

Synthesis and Experimental Protocol

The synthesis of 2-Azido-1-(3-fluorophenyl)ethanone can be achieved through a two-step

process starting from 1-(3-fluorophenyl)ethanone. The following protocol is adapted from the

well-documented synthesis of the analogous 2-Azido-1-(4-fluorophenyl)ethanone.[2][3]

Synthetic Scheme
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Figure 1: Synthetic workflow for 2-Azido-1-(3-fluorophenyl)ethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone
 In a round-bottom flask, dissolve 1-(3-fluorophenyl)ethanone (1.0 equivalent) in acetonitrile.

 To the stirred solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide
(1.4 equivalents).

» Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature. The crude 2-Bromo-1-(3-
fluorophenyl)ethanone solution is used directly in the next step.

Step 2: Synthesis of 2-Azido-1-(3-fluorophenyl)ethanone

e To the cooled reaction mixture from Step 1, carefully add sodium azide (3.0 equivalents)
portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds.

 Stir the mixture at room temperature for 2-3 hours, continuing to monitor by TLC.
¢ Quench the reaction by adding ice-cold water.
o Extract the aqueous mixture with diethyl ether or ethyl acetate (2 x 25 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

Purification:
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e The crude product can be purified by flash silica gel chromatography using a mixture of ethyl
acetate and hexane as the eluent to afford the pure 2-Azido-1-(3-fluorophenyl)ethanone.

Spectroscopic Data (Predicted)

While experimental spectra for 2-Azido-1-(3-fluorophenyl)ethanone are not readily available,
the following are expected characteristic signals based on its structure and data from
analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique Expected Chemical Shifts | Frequencies

Aromatic protons (m, 4H), Azidomethyl protons
(s, 2H)

1H NMR

Carbonyl carbon, Aromatic carbons (including

13C NMR _ _
C-F coupling), Azidomethyl carbon

Strong azide (Ns) stretch (~2100 cm™1),

IR Spectrosco
P Py Carbonyl (C=0) stretch (~1700 cm™1)

Molecular ion peak corresponding to the

Mass Spectrometr
P Y molecular weight (179.15 m/z)

Reactivity and Applications

2-Azido-1-(3-fluorophenyl)ethanone is a versatile intermediate. The azide group can readily
participate in "click chemistry"” reactions, such as the copper-catalyzed azide-alkyne
cycloaddition (CUAAC), to form 1,2,3-triazoles. These triazole derivatives are of significant
interest in medicinal chemistry due to their wide range of biological activities. The ketone
functionality can also be further modified, for example, through reduction to an alcohol or

conversion to other functional groups.
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Figure 2: Key reactions of 2-Azido-1-(3-fluorophenyl)ethanone.

Safety and Handling

e Azide-containing compounds are potentially explosive and should be handled with care.
Avoid heating to high temperatures or subjecting them to shock.

e Sodium azide is highly toxic. Handle in a well-ventilated fume hood and wear appropriate
personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

» Fluorinated aromatic compounds can be irritants. Avoid contact with skin and eyes.

» For detailed safety information, refer to the Safety Data Sheet (SDS) of the starting materials
and analogous compounds.

Conclusion

2-Azido-1-(3-fluorophenyl)ethanone is a valuable synthetic intermediate. While direct
experimental data on its physical properties are sparse, a reliable profile can be established
through extrapolation from its well-documented isomers. The provided synthetic protocol,
adapted from a similar synthesis, offers a practical route to this compound. Due to the nature of
the reagents and the product, appropriate safety precautions must be strictly followed. This
guide serves as a foundational resource for researchers utilizing this compound in their
synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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